molecular formula C15H15NOS B7511540 N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide

Cat. No. B7511540
M. Wt: 257.4 g/mol
InChI Key: RVEMMOQAZCLPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide, also known as DMIT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMIT belongs to the class of indene-based compounds and is known for its unique chemical structure and properties.

Mechanism of Action

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood modulation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can inhibit FAAH activity with high potency and selectivity. In vivo studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can enhance the levels of endocannabinoids in the body, leading to various physiological effects. These effects include pain relief, anti-inflammatory effects, and mood modulation. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its relatively high cost compared to other FAAH inhibitors. This may limit its use in large-scale experiments or in studies with limited funding.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. One area of research is its potential applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of research is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further studies are needed to fully understand the mechanisms of action and potential applications of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide.

Synthesis Methods

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can be synthesized through a multi-step process starting from the commercially available 2,3-dihydro-1H-indene. The first step involves the reaction of 2,3-dihydro-1H-indene with methyl thiocyanate in the presence of a base to form the corresponding thiourea derivative. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is relatively straightforward and can be achieved with high yield and purity.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to interact with the endocannabinoid system by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to various physiological effects.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(15(17)12-8-9-18-10-12)14-7-6-11-4-2-3-5-13(11)14/h2-5,8-10,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEMMOQAZCLPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide

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